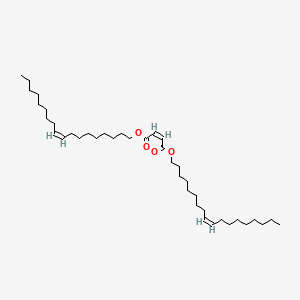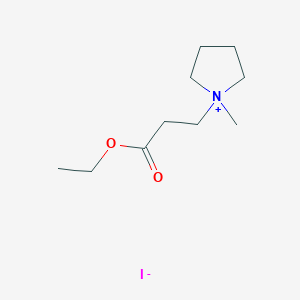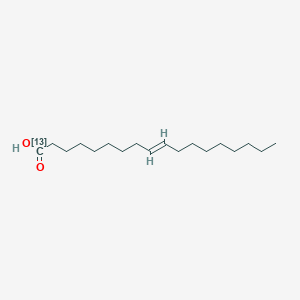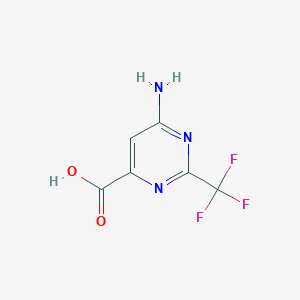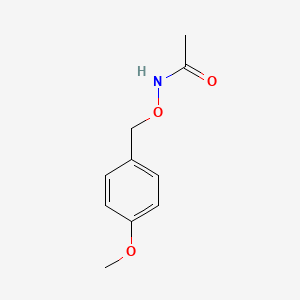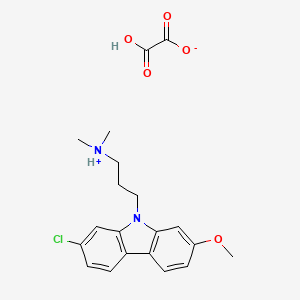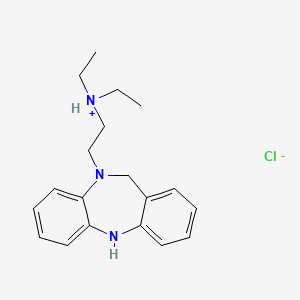
10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine is a compound belonging to the class of dibenzodiazepines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound includes a diazepine ring fused with two benzene rings and a diethylaminoethyl side chain, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzophenone with diethylaminoethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. For instance, the use of a flow platform for the synthesis of benzodiazepines has been reported, allowing for the production of various benzodiazepine derivatives with high yields and purity .
Chemical Reactions Analysis
Types of Reactions
10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The diethylaminoethyl side chain can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Explored for its anxiolytic and antipsychotic properties, similar to other benzodiazepines.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine involves its interaction with specific molecular targets. It is believed to bind to receptors in the central nervous system, modulating neurotransmitter activity and producing therapeutic effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Chlordiazepoxide: Known for its anxiolytic properties.
Diazepam: Widely used as an anxiolytic and muscle relaxant.
Clozapine: An antipsychotic agent with a similar dibenzodiazepine structure.
Uniqueness
10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine is unique due to its specific side chain and the resulting chemical properties. This uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
32047-72-6 |
|---|---|
Molecular Formula |
C19H26ClN3 |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
2-(6,11-dihydrobenzo[b][1,4]benzodiazepin-5-yl)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H25N3.ClH/c1-3-21(4-2)13-14-22-15-16-9-5-6-10-17(16)20-18-11-7-8-12-19(18)22;/h5-12,20H,3-4,13-15H2,1-2H3;1H |
InChI Key |
NYUMGRCHKCJLBG-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN1CC2=CC=CC=C2NC3=CC=CC=C31.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


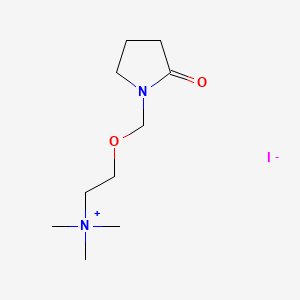
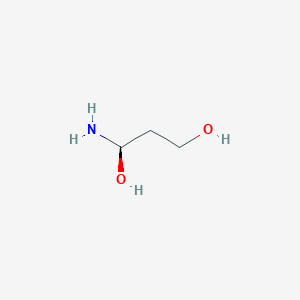
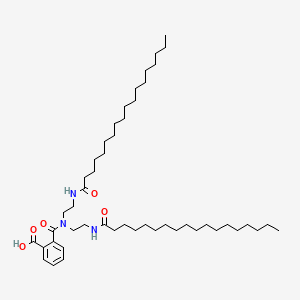

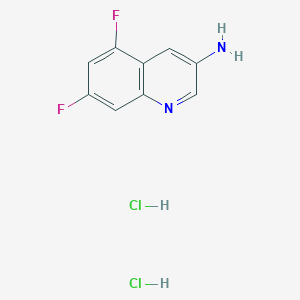
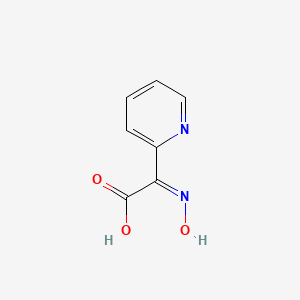
![3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13743223.png)
